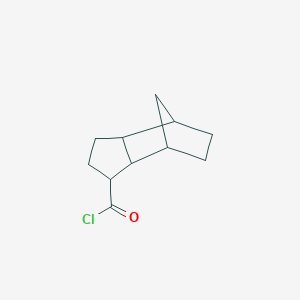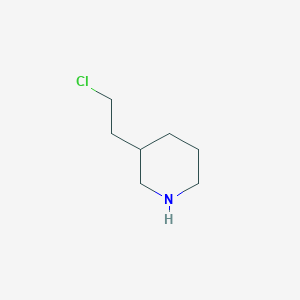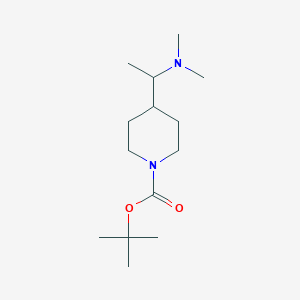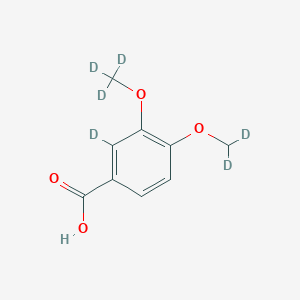![molecular formula C14H8O2S B13962313 Thieno[3,4-b]oxanthrene CAS No. 926646-74-4](/img/structure/B13962313.png)
Thieno[3,4-b]oxanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,4-b]oxanthrene is a heterocyclic compound that belongs to the family of thienothiophenes These compounds are characterized by their fused thiophene rings, which contribute to their unique electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,4-b]oxanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, where thiophene derivatives are reacted with suitable reagents to form the desired fused ring structure. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods used to prepare thiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,4-b]oxanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Thieno[3,4-b]oxanthrene has a wide range of applications in scientific research:
Wirkmechanismus
Thieno[3,4-b]oxanthrene can be compared with other similar compounds such as:
- Thieno[3,2-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Uniqueness: this compound stands out due to its distinct electronic properties and the stability of its fused ring structure. This makes it particularly suitable for applications in organic electronics and optoelectronics .
Vergleich Mit ähnlichen Verbindungen
- Thieno[3,2-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Eigenschaften
CAS-Nummer |
926646-74-4 |
|---|---|
Molekularformel |
C14H8O2S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
thieno[3,4-b]oxanthrene |
InChI |
InChI=1S/C14H8O2S/c1-2-4-12-11(3-1)15-13-5-9-7-17-8-10(9)6-14(13)16-12/h1-8H |
InChI-Schlüssel |
LHZPSEWFLJSZPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=CC4=CSC=C4C=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)


![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)

![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)




